1,2-Propanediamine, 2-methyl-N1-[3-(trifluoromethyl)-2-pyridinyl]- 1,2-Propanediamine, 2-methyl-N1-[3-(trifluoromethyl)-2-pyridinyl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC19095899
InChI: InChI=1S/C10H14F3N3/c1-9(2,14)6-16-8-7(10(11,12)13)4-3-5-15-8/h3-5H,6,14H2,1-2H3,(H,15,16)
SMILES:
Molecular Formula: C10H14F3N3
Molecular Weight: 233.23 g/mol

1,2-Propanediamine, 2-methyl-N1-[3-(trifluoromethyl)-2-pyridinyl]-

CAS No.:

Cat. No.: VC19095899

Molecular Formula: C10H14F3N3

Molecular Weight: 233.23 g/mol

* For research use only. Not for human or veterinary use.

1,2-Propanediamine, 2-methyl-N1-[3-(trifluoromethyl)-2-pyridinyl]- -

Specification

Molecular Formula C10H14F3N3
Molecular Weight 233.23 g/mol
IUPAC Name 2-methyl-1-N-[3-(trifluoromethyl)pyridin-2-yl]propane-1,2-diamine
Standard InChI InChI=1S/C10H14F3N3/c1-9(2,14)6-16-8-7(10(11,12)13)4-3-5-15-8/h3-5H,6,14H2,1-2H3,(H,15,16)
Standard InChI Key GYCWOEOUKRDKHZ-UHFFFAOYSA-N
Canonical SMILES CC(C)(CNC1=C(C=CC=N1)C(F)(F)F)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a 1,2-propanediamine backbone (C3H10N2) with a methyl group at the second carbon position and a 3-(trifluoromethyl)-2-pyridinyl group attached to the primary amine. This configuration introduces both steric and electronic effects:

  • Chirality: The methyl group at the second carbon creates a chiral center, potentially enabling enantioselective interactions in catalytic or biological systems .

  • Trifluoromethyl-Pyridine Moiety: The electron-withdrawing trifluoromethyl group at the 3-position of the pyridine ring enhances the aromatic system’s polarity and metabolic stability, a feature widely exploited in medicinal chemistry .

Physicochemical Properties

Synthetic Pathways

General Strategy

Synthesis likely involves modular construction of the pyridine and diamine components followed by coupling. A plausible route, inspired by patented methods for analogous diamines , includes:

  • Pyridine Subunit Preparation: Synthesis of 3-(trifluoromethyl)-2-aminopyridine via nitration and subsequent reduction of a pre-functionalized pyridine.

  • Diamine Backbone Functionalization: Methylation of 1,2-propanediamine using alkylating agents under controlled conditions.

  • Coupling Reaction: Amide or Schiff base formation between the modified diamine and pyridine derivative, followed by reduction to stabilize the amine linkage .

Key Challenges

  • Regioselectivity: Ensuring the trifluoromethyl group occupies the 3-position on the pyridine ring requires precise control during cyclization or substitution reactions.

  • Chiral Purity: Asymmetric synthesis or resolution techniques may be needed to isolate the desired enantiomer, critical for applications in catalysis or pharmacology .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesKey Differences
1,2-PropanediamineCH3CH(NH2)CH2NH2Lacks methyl and pyridine substituents
2-Methyl-1,2-propanediamineC4H12N2No aromatic or fluorinated groups
3-(Trifluoromethyl)pyridineC6H4F3NAbsence of diamine functionality

The target compound’s uniqueness lies in merging a chiral diamine with a fluorinated heterocycle, enabling dual functionality in both coordination and bioactivity .

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